2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone
Description
This compound is a structurally complex molecule integrating multiple pharmacologically relevant heterocyclic motifs. Its core structure features a 1,3,4-oxadiazole ring substituted with a thioether linkage (-S-) at position 2, connected to a 5-methylpyrazole moiety via a methylene bridge. The benzo[b][1,4]oxazine fragment, substituted with a methyl group at position 6, is linked to the oxadiazole-thioether through an ethanone spacer.
The 1,3,4-oxadiazole ring is known for its electron-deficient nature, contributing to metabolic stability and hydrogen-bonding capabilities, while the thioether group may enhance lipophilicity and membrane permeability . Synthetic routes for analogous oxadiazole-thione derivatives involve cyclization of thiosemicarbazides or hydrazide precursors under acidic conditions, as demonstrated in related studies .
Properties
IUPAC Name |
1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-12-3-4-15-14(9-12)22(7-8-25-15)17(24)11-27-18-21-20-16(26-18)10-23-13(2)5-6-19-23/h3-6,9H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJFJGADMKCICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NN=C(O3)CN4C(=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-((5-methyl-1H-pyrazol-1-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is a complex heterocyclic molecule that incorporates multiple pharmacologically relevant moieties. Its potential biological activities are of significant interest due to the presence of the pyrazole and oxadiazole rings, which are known for their diverse biological effects.
Chemical Structure
The compound can be broken down into its key structural components:
- Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.
- Oxadiazole ring : Known for its antimicrobial and anticancer activities.
- Benzo[b][1,4]oxazine moiety : This structure is linked to neuroprotective and anticancer effects.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyrazole rings exhibit a variety of biological activities, including:
- Anticancer : Inhibition of tumor growth by targeting specific enzymes involved in cancer progression.
- Antimicrobial : Activity against bacteria and fungi, potentially through disruption of cellular processes.
- Antioxidant : Ability to scavenge free radicals and reduce oxidative stress.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Interference with Cellular Signaling Pathways : By affecting signaling pathways involved in cell cycle regulation, the compound could induce apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of our compound:
Anticancer Activity
A study on oxadiazole derivatives demonstrated that modifications at specific positions significantly enhanced anticancer activity against various cancer cell lines. For instance:
- Compound derivatives with electron-donating groups showed improved potency against A549 lung cancer cells, with IC50 values less than 10 µM .
Antimicrobial Effects
Research involving pyrazole derivatives indicated strong antibacterial activity against Gram-positive bacteria. The presence of a thiol group in the structure was vital for enhancing this activity .
Antioxidant Properties
The antioxidant capacity was evaluated using the DPPH radical scavenging assay. Compounds similar to our target exhibited high scavenging activities, indicating potential protective effects against oxidative damage .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Recent studies highlight the antimicrobial properties of compounds containing oxadiazole and pyrazole moieties. For instance, derivatives with similar structures have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Properties
Compounds incorporating the oxadiazole ring are known for their antioxidant activities. Research indicates that they can scavenge free radicals and reduce oxidative stress in biological systems . This property makes them potential candidates for therapeutic applications in diseases associated with oxidative damage.
Anti-Cancer Potential
Several studies have explored the anti-cancer properties of pyrazole and oxadiazole derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . In silico studies also suggest that they may interact effectively with cancer-related targets.
Material Science Applications
In addition to biological applications, this compound may have utility in material science. Its unique structure allows for potential use in developing new materials with specific electronic or optical properties. Research into the polymerization of such compounds could lead to innovative applications in sensors or photonic devices.
Case Studies
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity and Solubility: The pyridine-substituted oxadiazole () exhibits higher polarity due to the pyridine’s aromatic nitrogen, favoring aqueous solubility. The thioether group in the target compound may improve metabolic stability compared to oxadiazoles with ester or amide linkages .
Biological Activity Correlations: Oxadiazole-thiones with aromatic substituents (e.g., pyridine, benzoyl-pyrrolizine) demonstrate antimicrobial and anticancer activities, suggesting the target compound’s benzooxazine and pyrazole moieties may synergize for similar or novel bioactivity .
Synthetic Flexibility :
- The target compound’s synthesis likely follows modular strategies, such as coupling pre-formed pyrazole and benzooxazine units to an oxadiazole-thiol intermediate, as seen in and .
Chromatographic and Spectroscopic Comparisons
- Retention Behavior : Substituent positions (e.g., 5-methylpyrazole vs. 3-hydroxyflavones in ) influence intramolecular hydrogen bonding, altering chromatographic retention (log k’ values). The target compound’s methyl groups may reduce polarity, leading to longer retention in reversed-phase HPLC compared to hydroxylated analogs .
- 13C NMR Shifts : Strong intramolecular hydrogen bonding in the benzooxazine moiety could result in distinct 13C chemical shifts, aiding structural elucidation .
Clustering and Similarity Analysis
Using Butina or Jarvis-Patrick algorithms (), the target compound would cluster with other oxadiazole derivatives but diverge due to its unique pyrazole-benzooxazine combination.
Q & A
Basic: What are the key steps in synthesizing this compound, and what catalysts/solvents are typically employed?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Cyclocondensation : Reaction of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux to form pyrazole intermediates .
- Thioether Formation : Coupling of pyrazole intermediates with oxadiazole-thiol derivatives using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .
- Purification : Recrystallization from ethanol or water-acetic acid mixtures to isolate the final product .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .
- ¹H/¹³C NMR : Confirms proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
- HPLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) vs. homogeneous bases (e.g., K₂CO₃) to enhance thioether coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, PEG-400) vs. ethanol; PEG-400 improves solubility of aromatic intermediates .
- Temperature Gradients : Use controlled heating (70–80°C) to minimize side reactions like over-oxidation .
Advanced: How should researchers resolve contradictory spectral data (e.g., unexpected peaks in NMR)?
Methodological Answer:
- Isotopic Labeling : Use deuterated solvents (DMSO-d₆, CDCl₃) to distinguish solvent artifacts from genuine signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Comparative Analysis : Cross-reference with analogous compounds (e.g., substituted pyrazoles) to assign ambiguous peaks .
Basic: What functional groups in this compound are most reactive, and how do they influence its stability?
Methodological Answer:
- Oxadiazole-Thioether Linkage : Prone to hydrolysis under acidic/alkaline conditions; stabilize with anhydrous solvents during synthesis .
- Pyrazole Ring : Nitrogen atoms participate in hydrogen bonding, affecting solubility in polar solvents .
- Ethanone Carbonyl : Susceptible to nucleophilic attack; store under inert atmosphere to prevent degradation .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorogenic substrates (e.g., ATP-competitive ELISA) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Docking Studies : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina to prioritize targets .
Advanced: How can environmental stability (e.g., photodegradation) be assessed?
Methodological Answer:
- Accelerated Stability Testing : Expose to UV light (254 nm) and analyze degradation products via LC-MS .
- Hydrolytic Studies : Incubate in buffers (pH 3–10) at 37°C for 48 hours; monitor by TLC/HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .
Advanced: What mechanistic insights explain the formation of byproducts during synthesis?
Methodological Answer:
- Competitive Pathways : Hydrazine cyclization may compete with oxadiazole ring closure; suppress by controlling stoichiometry (1:1 molar ratio) .
- Radical Intermediates : Use ESR spectroscopy to detect transient species in thioether coupling steps .
- Side Reactions : Trace water in solvents can hydrolyze oxadiazole; employ molecular sieves or anhydrous conditions .
Advanced: How to address conflicting bioactivity results across cell lines or assays?
Methodological Answer:
- Dose-Response Repetition : Validate IC₅₀ values with triplicate experiments and statistical analysis (e.g., ANOVA) .
- Membrane Permeability : Measure logP values (HPLC) to assess cellular uptake discrepancies .
- Off-Target Profiling : Use kinome-wide screening to identify unintended interactions .
Advanced: What strategies enable scalable synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry : Implement continuous reactors for precise temperature/residence time control in cyclocondensation .
- Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale recrystallization .
- Process Analytical Technology (PAT) : Integrate real-time HPLC monitoring to automate impurity removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
